3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an oxime functional group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects due to their diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxime functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential use as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological properties.
Industry: It is investigated for use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Oxime Derivatives: Compounds such as aldoximes and ketoximes have similar functional groups and are used in various chemical and biological applications.
Uniqueness
What sets 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime apart is the combination of the methoxyphenyl group, thiazole ring, and oxime functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-19-11-4-2-10(3-5-11)13(18)6-7-17-20-9-12-8-16-14(15)21-12/h2-5,7-8H,6,9H2,1H3/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMIQRVZQXVUSL-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC=NOCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.